molecular formula C30H26FN3O5 B4303972 DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4303972
M. Wt: 527.5 g/mol
InChI Key: PNRZUYMQKYVLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in production. Purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and pyridine-containing molecules. These compounds share structural features with DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE, such as the presence of aromatic rings and functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the spatial arrangement of its atoms. This unique structure confers distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26FN3O5/c1-38-29(36)24-21(17-8-4-3-5-9-17)15-22-25(27(24)35)23(18-10-7-13-33-16-18)26(30(37)39-2)28(32)34(22)20-12-6-11-19(31)14-20/h3-14,16,21,23-24H,15,32H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRZUYMQKYVLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC(=CC=C3)F)N)C(=O)OC)C4=CN=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 4
DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 5
DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 6
DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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